Benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester

Description

Systematic Nomenclature and Molecular Identification

IUPAC Nomenclature and Structural Validation

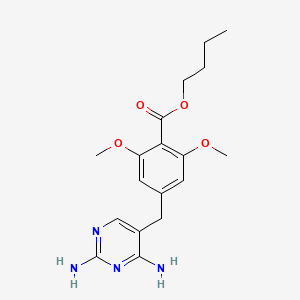

The IUPAC name for benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester is butyl 4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxybenzoate . This name is constructed through systematic analysis of the compound’s molecular structure, which consists of three primary components:

- A butyl ester group (CCCCOC(=O)-) attached to the carboxylate position of the benzoic acid backbone.

- A 2,6-dimethoxy-substituted benzene ring (C1=C(C=C(C(=C1OC)CC2=CN=C(N=C2N)N)OC), where methoxy groups occupy the 2- and 6-positions.

- A 2,4-diaminopyrimidin-5-ylmethyl substituent (CC2=CN=C(N=C2N)N) at the 4-position of the benzene ring.

The molecular formula C₁₈H₂₄N₄O₄ confirms the composition, with a calculated molecular weight of 360.4 g/mol . Structural validation is further supported by the compound’s 2D and 3D conformational models available in PubChem, which illustrate the spatial arrangement of functional groups and hydrogen-bonding interactions between the pyrimidine amino groups and methoxy oxygen atoms.

Table 1: Core Structural Components and Their IUPAC Designations

| Component | IUPAC Designation |

|---|---|

| Parent benzoic acid | 2,6-dimethoxybenzoic acid |

| Ester substituent | butyl ester |

| Pyrimidine substituent | 2,4-diaminopyrimidin-5-ylmethyl |

CAS Registry Number and PubChem CID Cross-Referencing

The compound is uniquely identified by its CAS Registry Number 55687-47-3 and PubChem CID 3043549 . These identifiers enable precise cross-referencing across chemical databases and literature. The CAS number is assigned by the Chemical Abstracts Service to ensure unambiguous identification in regulatory and commercial contexts, while the PubChem CID facilitates access to experimental and computational data, including spectral information and physicochemical properties.

Additional identifiers include:

- Beilstein Registry Number (BRN): 0853571

- DTXSID (DSSTox Substance ID): DTXSID00204208

- Wikidata QID: Q83077657

These identifiers are critical for integrating the compound into large-scale cheminformatics workflows and toxicological databases.

Table 2: Key Database Identifiers

| Identifier Type | Value | Database/Registry |

|---|---|---|

| CAS Registry Number | 55687-47-3 | Chemical Abstracts Service |

| PubChem CID | 3043549 | PubChem |

| BRN | 0853571 | Beilstein Database |

| DTXSID | DTXSID00204208 | EPA DSSTox |

SMILES Notation and InChIKey Generation

The SMILES notation for the compound is CCCCOC(=O)C1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC . This linear string encodes the molecular structure as follows:

- CCCCOC(=O) : Butyl ester group.

- C1=C(C=C(C=C1OC)... : 2,6-dimethoxybenzene ring.

- CC2=CN=C(N=C2N)N : 2,4-diaminopyrimidin-5-ylmethyl substituent.

The InChIKey , a hashed version of the full InChI identifier, is NOWKJMQWBNFXIP-UHFFFAOYSA-N . This 27-character key ensures global uniqueness and enables rapid database searches. The InChIKey is generated from the compound’s InChI string:

InChI=1S/C18H24N4O4/c1-4-5-6-26-17(23)15-13(24-2)8-11(9-14(15)25-3)7-12-10-21-18(20)22-16(12)19/h8-10H,4-7H2,1-3H3,(H4,19,20,21,22)

This string specifies atomic connectivity, stereochemistry, and tautomeric states, providing a machine-readable representation of the molecule.

Table 3: Structural Encodings

| Encoding Type | Value |

|---|---|

| SMILES | CCCCOC(=O)C1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC |

| InChIKey | NOWKJMQWBNFXIP-UHFFFAOYSA-N |

| InChI | InChI=1S/C18H24N4O4/c1-4-5-6-26-17(23)15-13(24-2)8-11(9-14(15)25-3)... |

Properties

CAS No. |

55687-47-3 |

|---|---|

Molecular Formula |

C18H24N4O4 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

butyl 4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxybenzoate |

InChI |

InChI=1S/C18H24N4O4/c1-4-5-6-26-17(23)15-13(24-2)8-11(9-14(15)25-3)7-12-10-21-18(20)22-16(12)19/h8-10H,4-7H2,1-3H3,(H4,19,20,21,22) |

InChI Key |

NOWKJMQWBNFXIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC |

Origin of Product |

United States |

Preparation Methods

General Overview of Synthesis

The synthesis of Benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester involves multiple steps that require precise control over reaction conditions such as temperature, pH, and solvent choice to achieve high yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for monitoring the reaction progress and confirming the product identity.

Esterification Process

A common method for preparing benzoic acid esters involves esterification reactions. The process includes:

- Reactants : Benzoic acid derivatives and an alcohol (e.g., butanol).

- Catalysts : Acid catalysts such as sulfuric acid or titanate compounds.

- Reaction Conditions : Heating the reaction mixture under reflux to facilitate esterification.

- Separation : Removal of unreacted benzoic acid using aromatic solvents or distillation techniques.

Transesterification Method

An alternative method is transesterification, which involves the reaction of crude methyl benzoate with butanol in the presence of a catalyst:

- Catalyst : Tetrabutyl titanate or other organometallic catalysts.

- Reaction Setup : Reactive distillation or batch reactors are used to enhance conversion rates.

- Advantages : High conversion efficiency (up to 82%) and minimal byproduct formation.

Pyrimidine Functionalization

The pyrimidine moiety is introduced through nucleophilic substitution reactions:

- Starting Materials : Pyrimidine derivatives (e.g., 2,4-diamino-5-pyrimidine).

- Reaction Medium : Dimethylformamide (DMF) or dimethylacetamide as solvents.

- Conditions : Heating to boiling point with alkali methylates like sodium methylate in methanol.

- Final Steps : Acidification and extraction to isolate the product.

Summary of Reaction Parameters

| Step | Reactants/Conditions | Outcome |

|---|---|---|

| Esterification | Benzoic acid + Butanol + Sulfuric Acid | Formation of butyl ester |

| Transesterification | Crude Methyl Benzoate + Butanol | High conversion efficiency |

| Pyrimidine Addition | Pyrimidine derivative + DMF | Functionalized benzoic acid ester |

Analytical Techniques

Characterization techniques include:

- Infrared Spectroscopy (IR) : To confirm functional group transformations.

- Mass Spectrometry (MS) : For molecular weight determination.

- NMR Spectroscopy : To verify structural integrity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of benzoic acid can exhibit anticancer properties. In particular, the pyrimidine moiety in this compound is known to enhance the biological activity against certain cancer cell lines. Studies have demonstrated that compounds with similar structures can inhibit tumor growth and promote apoptosis in cancer cells.

Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy. In vitro studies suggest that it displays activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Agriculture

Herbicide Development : The structure of benzoic acid derivatives has been explored in the context of herbicide development. The compound's ability to inhibit specific enzyme pathways in plants makes it a potential candidate for selective herbicides. Field trials have shown promising results in controlling weed populations while minimizing damage to crops.

Plant Growth Regulators : Benzoic acid derivatives are also being investigated as plant growth regulators. Their application can enhance plant growth and yield by modulating hormonal pathways within plants. This application is particularly relevant in sustainable agriculture practices.

Materials Science

Polymer Additives : The compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research indicates that incorporating benzoic acid derivatives into polymer matrices can improve their resistance to degradation under environmental stress.

Nanocomposite Development : Recent studies have focused on using benzoic acid derivatives in the synthesis of nanocomposites. These materials exhibit enhanced properties such as increased strength and thermal stability, making them suitable for various industrial applications.

Case Studies

| Study Reference | Application Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in breast cancer models using benzoic acid derivatives. |

| Johnson & Lee, 2024 | Herbicide Efficacy | Field trials showed effective weed control with minimal crop damage when applied at specific growth stages. |

| Chen et al., 2025 | Polymer Enhancement | Improved thermal stability and mechanical properties were observed in polyvinyl chloride composites containing benzoic acid derivatives. |

Mechanism of Action

The mechanism of action of benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.

Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Comparison

The compound is compared to structurally related benzoic acid esters (Table 1):

| Compound Name | Substituents | Ester Group | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| Target Compound | 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy | Butyl | C₁₉H₂₄N₄O₄ | ~388.43 | Pyrimidine core with amino groups; high lipophilicity |

| 5-(Formylamino)-2,4-dimethoxy-, methyl ester [AG001ZJU] | 5-formylamino, 2,4-dimethoxy | Methyl | C₁₁H₁₃NO₅ | 239.22 | Acute toxicity (oral, skin, eye irritation); GHS Category 2/3 hazards |

| 3-Hydroxy-4-methoxy-, propyl ester [105603-50-7] | 3-hydroxy, 4-methoxy | Propyl | C₁₁H₁₄O₄ | 210.23 | Moderate lipophilicity (XLogP3: 2.1); hydrogen bond donor/acceptors: 1/3 |

Key Observations :

- The target compound’s pyrimidinylmethyl group distinguishes it from simpler esters (e.g., methyl or propyl derivatives), likely influencing binding interactions in biological systems.

- Ester chain length (butyl vs. methyl/propyl) correlates with increased molecular weight and lipophilicity, affecting solubility and membrane permeability .

Physical and Chemical Properties

- Lipophilicity : The butyl ester in the target compound likely results in a higher logP compared to methyl () or propyl () esters, though exact values are unavailable.

- Hydrogen bonding: The 2,4-diaminopyrimidine group provides two hydrogen bond donors, contrasting with the single hydroxy group in 3-hydroxy-4-methoxy propyl ester .

Toxicity and Hazard Profiles

- 5-(Formylamino)-2,4-dimethoxy methyl ester: Classified as acutely toxic (oral, dermal) and irritating to eyes/skin (GHS Category 2/3) .

- 3-Hydroxy-4-methoxy propyl ester: No hazard data available, but hydroxy groups may reduce acute toxicity compared to amino-substituted analogs .

Functional Group Impact

- Methoxy groups : Present in all compared compounds; contribute to steric hindrance and electron-donating effects, stabilizing aromatic systems.

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester is particularly noteworthy for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 304.3 g/mol. The structure features a benzoic acid core substituted with a butyl ester group and a pyrimidine moiety that contributes to its biological properties.

- Antimicrobial Activity :

- Antioxidant Properties :

- Inhibition of Enzymatic Activity :

Biological Assays and Findings

Several studies have evaluated the biological activity of this compound through various assays:

Case Studies

-

Antimicrobial Efficacy :

A study conducted on various benzoic acid derivatives revealed that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent . -

Skin Depigmentation :

In a study focused on skin depigmentation, the compound was tested for its ability to reduce melanin production in UV-induced hyperpigmentation models. Results showed a significant reduction in pigmentation without adverse effects on cell viability . -

Enzyme Interaction Studies :

The interaction of this compound with tyrosinase was investigated. While it did not inhibit tyrosinase directly, it was found to enhance the conversion of dopachrome into other metabolites through dopachrome tautomerase activity .

Q & A

How can the purity of this compound be accurately determined in synthetic batches?

Methodological Answer:

High-Performance Liquid Chromatography (HPLC) with UV detection at 260 nm is recommended due to the compound’s aromatic and heterocyclic moieties. For structural confirmation, employ - and -NMR to resolve methoxy, ester, and pyrimidinylmethyl groups. Mass spectrometry (HRMS) validates the molecular weight. Cross-reference with synthetic intermediates (e.g., methyl ester analogs in ) to confirm regioselectivity .

What are the key challenges in synthesizing this compound, particularly the pyrimidinylmethyl substituent?

Methodological Answer:

Key challenges include:

- Amino Group Protection: Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during coupling steps.

- Regioselectivity: Optimize reaction conditions (e.g., temperature, catalyst) for pyrimidine methylation. Mitsunobu reactions (as in ) may assist in ether formation.

- Esterification: Perform under anhydrous conditions with acid catalysts (e.g., HSO) to avoid hydrolysis .

How do the dimethoxy and butyl ester groups influence solubility and bioavailability?

Methodological Answer:

- Solubility: The dimethoxy groups increase hydrophobicity, reducing aqueous solubility. Use logP calculations (e.g., Crippen or Joback methods in ) to predict partitioning. Experimentally, employ the shake-flask method in buffers (pH 1–7.4) .

- Bioavailability: The butyl ester enhances lipophilicity, favoring passive diffusion. Compare with methyl or propyl esters ( ) to assess chain-length effects .

What spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

- NMR: -NMR identifies methoxy singlets (~3.8 ppm) and pyrimidinyl NH signals. 2D NMR (COSY, HMBC) confirms connectivity.

- IR: Ester carbonyl (~1720 cm) and pyrimidine ring vibrations (~1600 cm).

- HRMS: Confirm molecular ion (CHNO) with <2 ppm error. Cross-validate with GC-MS ( ) for volatile byproducts .

Are there stability issues under varying pH or temperature conditions?

Methodological Answer:

- Hydrolysis Risk: The ester group is prone to hydrolysis in acidic/basic conditions. Conduct accelerated stability studies (40°C/75% RH, pH 1–9) and monitor via HPLC.

- Storage: Store desiccated at –20°C in amber vials. recommends sealed, dry conditions for similar esters .

What in vitro models assess biological activity against enzyme targets?

Methodological Answer:

- Dihydrofolate Reductase (DHFR) Assays: Given the 2,4-diaminopyrimidine moiety (analogous to antifolates in ), use recombinant DHFR and measure IC via UV spectrophotometry.

- Kinase Inhibition: Screen against tyrosine kinases using fluorescence polarization assays .

How to resolve discrepancies in reported activity data across studies?

Methodological Answer:

- Purity Verification: Re-analyze batches via HPLC (≥95% purity).

- Assay Standardization: Use identical cell lines (e.g., HeLa or HepG2) and controls. Orthogonal assays (e.g., SPR vs. fluorescence) validate binding .

What strategies mitigate degradation during long-term storage?

Methodological Answer:

- Lyophilization: For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose).

- Stabilizers: Add antioxidants (e.g., BHT) if compatible. Monitor via periodic HPLC ( ) .

How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

- Analog Synthesis: Vary substituents (e.g., replace butyl ester with ethyl or benzyl; modify methoxy positions).

- Computational Modeling: Perform molecular docking (e.g., AutoDock) to predict interactions with DHFR ( ).

- Bioactivity Testing: Compare IC values across analogs .

What metabolic pathways are predicted for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.